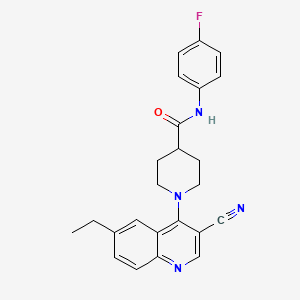

1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

CAS No.: 1226440-03-4

Cat. No.: VC6335723

Molecular Formula: C24H23FN4O

Molecular Weight: 402.473

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226440-03-4 |

|---|---|

| Molecular Formula | C24H23FN4O |

| Molecular Weight | 402.473 |

| IUPAC Name | 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30) |

| Standard InChI Key | CRGUHZMFZNWCCD-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule comprises three primary components:

-

A 3-cyano-6-ethylquinolin-4-yl group, providing aromaticity and electron-withdrawing properties.

-

A piperidine-4-carboxamide backbone, contributing conformational flexibility and hydrogen-bonding capacity.

-

A 4-fluorophenyl substituent, enhancing lipophilicity and potential target binding via halogen interactions .

The quinoline moiety’s substitution pattern (cyano at C3, ethyl at C6) influences electronic distribution, while the 4-fluorophenyl group at the piperidine’s carboxamide nitrogen introduces steric and electronic modulation.

Physicochemical Properties

Based on structural analogs (e.g., ChemDiv L483-0789), key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₄FN₅O |

| Molecular Weight | 429.5 g/mol |

| logP (Predicted) | 4.3–4.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 53–58 Ų |

These values suggest moderate lipophilicity and blood-brain barrier permeability, aligning with trends observed in CNS-targeting drugs .

Synthetic Routes and Optimization

Key Synthetic Strategies

Patent US4179569A outlines methods for analogous N-(4-piperidinyl)-N-phenylamides, involving:

-

Condensation reactions between piperidine carboxylates and aryl amines.

-

Functional group interconversions, such as hydrolysis of esters to carboxamides.

-

Purification via column chromatography using chloroform/methanol gradients .

For the target compound, a plausible route involves:

-

Coupling 4-fluorobenzylamine with piperidine-4-carboxylic acid derivatives.

-

Introducing the quinoline moiety via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.

Challenges in Synthesis

-

Steric hindrance from the 6-ethylquinoline group may reduce reaction yields.

-

Regioselectivity in quinoline functionalization requires careful control of reaction conditions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume